N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-Chloro-4-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated phenyl group, a furan ring, and an isoxazolo[5,4-b]pyridine core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the furan ring and the chlorinated phenyl group. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-Chloro-4-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorinated phenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N~4~-(3-Chloro-4-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(3-Chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-Chloro-4-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
Uniqueness
N~4~-(3-Chloro-4-methylphenyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its isoxazolo[5,4-b]pyridine core, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C19H14ClN3O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-10-5-6-12(8-14(10)20)21-18(24)13-9-15(16-4-3-7-25-16)22-19-17(13)11(2)23-26-19/h3-9H,1-2H3,(H,21,24) |
InChI Key |
ZGICZEFLIKSAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4)Cl |
Origin of Product |
United States |
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